molecular formula C10H13Cl2N B14642563 Benzenamine, 3,4-dichloro-N,N-diethyl- CAS No. 55039-58-2

Benzenamine, 3,4-dichloro-N,N-diethyl-

Cat. No.: B14642563
CAS No.: 55039-58-2
M. Wt: 218.12 g/mol
InChI Key: PUPPCJNOKWVOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 3,4-dichloro-N,N-diethyl- is an organic compound with the molecular formula C10H13Cl2N. It is a derivative of benzenamine (aniline) where two chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring, and two ethyl groups are attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3,4-dichloro-N,N-diethyl- typically involves the alkylation of 3,4-dichloroaniline with diethyl sulfate or diethyl iodide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the acidic by-products formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete alkylation.

Industrial Production Methods

In industrial settings, the production of Benzenamine, 3,4-dichloro-N,N-diethyl- may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3,4-dichloro-N,N-diethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenamine derivatives.

Scientific Research Applications

Benzenamine, 3,4-dichloro-N,N-diethyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 3,4-dichloro-N,N-diethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 3,4-dichloro-: Lacks the diethyl groups on the nitrogen atom.

    Benzenamine, 3,5-dichloro-N,N-diethyl-: Chlorine atoms are substituted at the 3rd and 5th positions.

    Benzenamine, 2,4-dichloro-N,N-diethyl-: Chlorine atoms are substituted at the 2nd and 4th positions.

Uniqueness

Benzenamine, 3,4-dichloro-N,N-diethyl- is unique due to the specific positioning of chlorine atoms and the presence of diethyl groups on the nitrogen atom. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

55039-58-2

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

3,4-dichloro-N,N-diethylaniline

InChI

InChI=1S/C10H13Cl2N/c1-3-13(4-2)8-5-6-9(11)10(12)7-8/h5-7H,3-4H2,1-2H3

InChI Key

PUPPCJNOKWVOIC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.